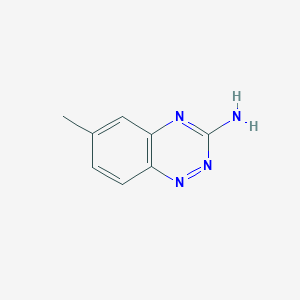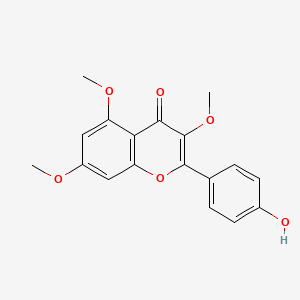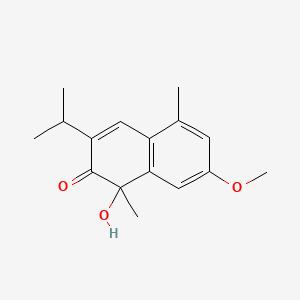
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one is an organic compound belonging to the naphthalene family Compounds in this family are known for their aromatic properties and are often used in various chemical and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a naphthalene derivative.
Functional Group Introduction: Through a series of reactions such as Friedel-Crafts alkylation, methylation, and hydroxylation, the desired functional groups are introduced.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts like Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-2-methoxy-3-methyl-naphthalene: Shares similar functional groups but differs in the position and number of substituents.
7-Methoxy-1,5-dimethyl-naphthalene: Lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxy-3-methoxy-naphthalene: Similar structure but with different substitution patterns.
Uniqueness
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one is unique due to its specific combination of functional groups and their positions on the naphthalene ring
Eigenschaften
CAS-Nummer |
60135-23-1 |
|---|---|
Molekularformel |
C16H20O3 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
1-hydroxy-7-methoxy-1,5-dimethyl-3-propan-2-ylnaphthalen-2-one |
InChI |
InChI=1S/C16H20O3/c1-9(2)12-8-13-10(3)6-11(19-5)7-14(13)16(4,18)15(12)17/h6-9,18H,1-5H3 |
InChI-Schlüssel |
VRNXLEKTTQUBRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C=C(C(=O)C2(C)O)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


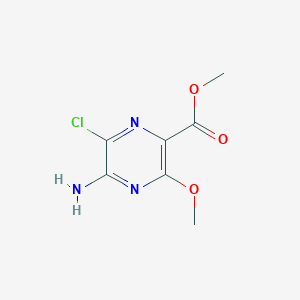
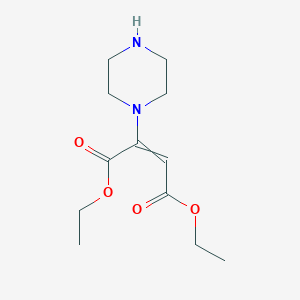
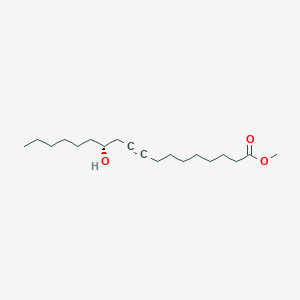
![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)

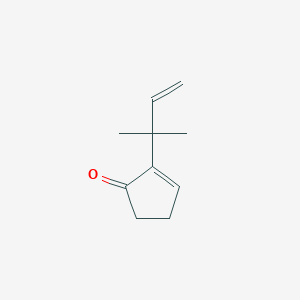
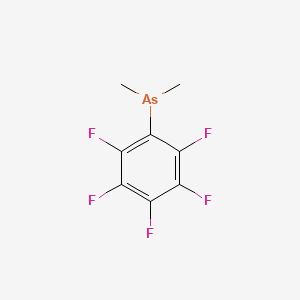
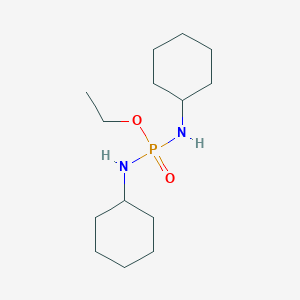
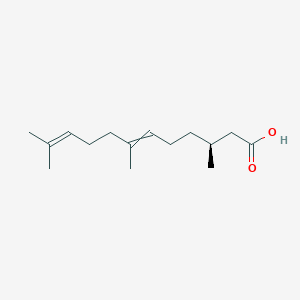
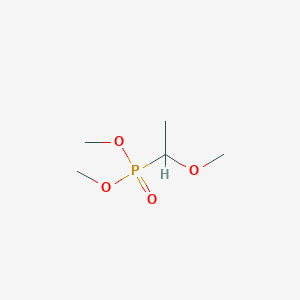
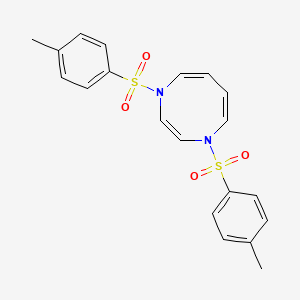
![[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14614258.png)
